peperomin B
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(7-methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methyloxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O8/c1-12-15(10-29-23(12)24)20(13-6-16(25-2)21(28-5)17(7-13)26-3)14-8-18(27-4)22-19(9-14)30-11-31-22/h6-9,12,15,20H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBNELRCROXDSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(COC1=O)C(C2=CC3=C(C(=C2)OC)OCO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation, Structural Elucidation Methodologies, and Analogues of Peperomin B
Source Material and Extraction Methodologies
The journey to understanding peperomin B begins with its natural sources and the methods used to extract it from plant material.
Plant Species Yielding this compound
This compound has been successfully isolated from several species within the Peperomia genus. Notably, it has been identified in Peperomia dindygulensis and Peperomia obtusifolia. nih.govacs.orgnih.govnih.govresearchgate.net The investigation of these plants has led to the discovery of not only this compound but also a variety of other related compounds. nih.govnih.govnih.govresearchgate.net For instance, chemical studies on the leaves of P. obtusifolia have yielded this compound alongside other phenolic compounds. nih.govresearchgate.net Similarly, research on the whole plant of P. dindygulensis has resulted in the isolation of this compound and other secolignans. nih.gov
Extraction Techniques for Secolignans
The extraction of secolignans, including this compound, from plant sources typically involves the use of organic solvents. A common approach is the maceration of the dried and powdered plant material with solvents of increasing polarity. researchgate.net For example, the whole plant of Peperomia blanda has been extracted using this method with solvents like petroleum ether, dichloromethane, and methanol. researchgate.net
Chromatographic and Spectroscopic Approaches for Isolation and Structural Elucidation
Following extraction, a series of purification and analytical techniques are required to isolate this compound and determine its precise chemical structure.
Chromatographic Purification Techniques
Chromatography is a fundamental tool for separating individual compounds from a complex mixture. In the isolation of this compound, several chromatographic methods have been utilized. researchgate.net
Dry Column Vacuum Chromatography (DCVC) is a purification technique noted for its efficiency in terms of speed, solvent consumption, and the amount of silica (B1680970) gel required, often providing better resolution than traditional flash chromatography. kiku.dk This method involves packing a column with dry silica and using a vacuum to pull the solvent through. blogspot.comreddit.com It is particularly advantageous for large-scale separations. researchgate.net The process allows for precise gradient elution by adding solvent one fraction at a time, with the column being almost completely dried between fractions. blogspot.com
Gravity column chromatography is a more traditional method where the mobile phase moves through the stationary phase (typically silica gel) under the force of gravity. bio-rad.comorgchemboulder.com This technique is well-suited for laboratory-scale purifications and is often used for single-step separations like desalting or affinity applications. bio-rad.com The process involves packing a column and allowing the solvent (eluent) to flow through, separating the components of the mixture based on their different interactions with the stationary and mobile phases. orgchemboulder.com Fractions are collected as the solvent drips from the bottom of the column. orgchemboulder.com Polypropylene columns are often used for this purpose, offering convenience for small-scale applications. bio-rad.comchromtech.com
Spectroscopic Approaches for Structural Elucidation
Analogues of this compound
Research into the chemical constituents of Peperomia species has revealed several compounds that are structurally related to this compound. These analogues often share the same core secolignan skeleton. For example, studies on P. dindygulensis have led to the isolation of peperomins A, C, and E alongside this compound. nih.govacs.orgnih.govcapes.gov.br The synthesis of amino derivatives of peperomin E has also been explored to create new analogues. rsc.orgresearchgate.net The presence of these related compounds highlights the biosynthetic diversity within the Peperomia genus.
Spectroscopic Methods for Structural Assignment
Once this compound has been isolated in a pure form, its chemical structure is determined using a suite of spectroscopic techniques. Each method provides unique pieces of information that, when combined, allow for the unambiguous assignment of its constitution and stereochemistry. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. semanticscholar.org One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) experiments are conducted to map out the carbon skeleton and the placement of protons.
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, signals corresponding to aromatic protons, methoxy (B1213986) groups, and protons of the butyrolactone ring are observed. msptm.org The ¹³C NMR spectrum reveals the number of unique carbon atoms, distinguishing between carbonyl, aromatic, and aliphatic carbons. msptm.org
| Atom Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, mult., J in Hz) |
|---|---|---|
| 1 (C=O) | 174.8 | - |
| 2 | 47.4 | 2.33 (m) |
| 3 | 40.6 | 2.91 (m) |
| 4 | 70.4 | 3.87 (m, H-4a), 4.30 (dd, 9.2, 8.1, H-4b) |
| 5 | 56.7 | 3.50 (d, 11.5) |
| 1', 1'' | 137.6, 137.1 | - |
| 2', 2'', 6', 6'' | 104.6, 104.7, 104.8 | 6.47 (d, 2.3) |
| 3', 3'', 5', 5'' | 153.5, 153.6 | - |
| OCH₃ | 61.0, 60.9, 56.3 | 3.84 (s), 3.80 (s), 3.79 (s) |
Data adapted from Al-Madhagi et al., 2023. msptm.org Assignments are representative.
Mass spectrometry provides crucial information about a molecule's mass and elemental formula. wikipedia.org High-Resolution Mass Spectrometry (HRMS), particularly with techniques like Electrospray Ionization (ESI), is used to determine the exact mass of the molecular ion with high precision. core.ac.uk This allows for the unambiguous calculation of the molecular formula. For instance, this compound has been characterized using HREIMS. mdpi.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of HPLC with the detection capabilities of MS. researchgate.net This hyphenated technique is not only useful for purity assessment but also for identifying components in a mixture by their mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.net In the analysis of piperamides, a related class of compounds, the cleavage of the amide bond is a common fragmentation pathway observed in MS, providing structural clues. unl.pt For this compound, analysis would yield a molecular ion peak corresponding to its molecular formula, and the fragmentation pattern would help confirm the connectivity of the aryl groups and the butyrolactone moiety.
| Technique | Observation |
|---|---|
| Molecular Formula | C₂₄H₃₀O₈ |
| Molecular Weight | 446.49 g/mol |
| HRMS Analysis | Provides exact mass to confirm the elemental composition. mdpi.comresearchgate.net |
| LCMS Analysis | Used for identification and purity assessment in complex mixtures. msptm.org |
UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. perkinelmer.com The wavelength of maximum absorption (λmax) provides information about the chromophores present, particularly conjugated systems. masterorganicchemistry.com The structure of this compound contains two substituted aromatic rings, which are the primary chromophores. The UV spectrum of this compound is expected to show absorption maxima in the UV region, typically between 280-300 nm, which is characteristic of such phenylpropanoid structures. msptm.org
| Parameter | Value |
|---|---|
| Solvent | Chloroform (CHCl₃) or Methanol (MeOH) |
| Expected λmax | ~280-300 nm |
| Absorbing Moieties | Substituted aromatic rings, Carbonyl group |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of IR radiation, which excites molecular vibrations. acenet.eduresearchgate.net The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. msptm.org For example, a strong absorption band for the carbonyl (C=O) group of the lactone ring is expected, along with bands for C-H stretching in the aromatic and aliphatic regions, and C-O stretching from the ether and methoxy groups.
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2960-2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1760 | C=O Stretch | γ-Butyrolactone |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1260-1000 | C-O Stretch | Ether, Methoxy, Lactone |
Frequencies are approximate and based on characteristic values for the functional groups present. msptm.orgacenet.edu
Synthesis and Derivatization Strategies for this compound and Related Analogues
Synthetic Approaches to this compound Scaffold
The synthesis of the secolignan scaffold, which is the core structure of this compound and its analogues, has been a subject of research interest. General and concise synthetic routes have been developed that can be adapted to produce various members of the peperomin family. capes.gov.br While the first total syntheses described in detail focused on peperomin A, C, and D, the strategies are applicable to the broader class of secolignans. researchgate.netcapes.gov.br
One successful strategy involves a highly selective conjugate addition as a key step. capes.gov.br This approach allows for the controlled formation of carbon-carbon bonds and the establishment of the correct stereochemistry. For related analogues, a stereoselective approach utilizing an asymmetric aldol (B89426) reaction has been employed to create the crucial stereogenic center at the beta-carbon of the secolignan structure with high stereoselectivity and in good yields. researchgate.net These synthetic methodologies provide a foundation for producing the this compound scaffold and enabling the creation of novel, non-natural analogues for further study. chemrxiv.orgunistra.fr
Derivatization of this compound for Enhanced Biological Modulation
Chemical modification of the this compound structure has been explored as a strategy to enhance its biological properties. Derivatization aims to create analogues with improved activity, selectivity, or pharmacokinetic profiles.
A notable example involves the creation of α-methylene peperomins and halogenated derivatives. google.com These modifications are designed to modulate the compound's reactivity and interaction with biological targets, with a particular focus on enhancing its potential as a treatment for cancer. google.com
Beyond direct chemical modification of the scaffold, formulation strategies have also been investigated to improve the compound's physical properties. For instance, the preparation of a this compound solid dispersion using carriers like PVP, PEG 4000, and Poloxamer 188 has been developed. researchgate.net This approach aims to enhance the dissolution rate and equilibrium solubility of this compound, which can be a critical factor for its biological availability. researchgate.net Research into the derivatization of natural products is a key area for discovering new therapeutic agents, and the peperomin scaffold represents a promising starting point for such efforts. tandfonline.com
Table of Mentioned Compounds
Biosynthesis and Metabolic Pathways of Peperomin B
Precursor Pathways for Secolignan Biosynthesis
The journey from primary metabolites to the intricate structure of Peperomin B begins with fundamental biosynthetic pathways that provide the necessary molecular precursors. These pathways are central to the production of a vast number of plant natural products.
The general phenylpropanoid pathway is a crucial metabolic route in plants that converts the aromatic amino acid L-phenylalanine into a variety of phenolic compounds. nih.gov This pathway serves as the foundational route for the biosynthesis of lignans (B1203133), flavonoids, and lignin, among other important molecules. nih.govmdpi.com The pathway is initiated by the deamination of L-phenylalanine to form cinnamic acid, a reaction that marks the entry point into this extensive metabolic network. nih.gov Subsequent enzymatic modifications, including hydroxylations and methylations, generate a series of hydroxycinnamic acids and their derivatives, which then serve as building blocks for more complex structures like secolignans. nih.gov In the context of this compound, this pathway provides the essential C6-C3 (phenylpropanoid) units that are the fundamental structural components of lignans.
L-Phenylalanine is the primary precursor for the biosynthesis of this compound and other secolignans found in Peperomia species. frontiersin.org This essential amino acid is channeled from primary metabolism into the phenylpropanoid pathway. nih.gov The first committed step in this pathway is the conversion of L-phenylalanine to trans-cinnamic acid. nih.govfrontiersin.org This reaction is a critical regulatory point, diverting the flow of carbon from primary to secondary metabolism. nih.gov Cinnamic acid then undergoes further enzymatic transformations to generate the monolignols that will ultimately couple to form the lignan (B3055560) skeleton. frontiersin.org Isotope labeling studies on related compounds in Peperomia pellucida have confirmed the incorporation of 13C-labeled L-phenylalanine and cinnamic acid into the final structure, demonstrating their direct roles as foundational precursors. frontiersin.orgnih.gov
Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are the five-carbon building blocks for all isoprenoids, a large and diverse class of natural products. mdpi.comwikipedia.org Plants utilize two independent pathways for IPP biosynthesis: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) or non-mevalonate pathway, which is active in plastids. mdpi.com While these pathways are central to the formation of terpenes, steroids, and the prenyl side chains of various molecules, their direct involvement in the biosynthesis of the core secolignan structure of this compound is not established. Lignan biosynthesis primarily relies on the dimerization of phenylpropanoid units. However, IPP-derived prenyl groups are known to modify other classes of phenolic compounds, and it is conceivable that such modifications could occur on the secolignan scaffold in some instances, though this is not a defining feature of this compound's core structure.
Enzymatic Mechanisms in this compound Formation
The conversion of precursor molecules into the final structure of this compound is orchestrated by a series of specific enzymatic reactions. These enzymes catalyze key steps in the phenylpropanoid pathway, ensuring the efficient and regulated production of the necessary intermediates.
| Enzyme | Substrate | Product | Function in Pathway |
| Phenylalanine Ammonia Lyase (PAL) | L-Phenylalanine | trans-Cinnamic acid | First committed step in the phenylpropanoid pathway. |
Following the formation of cinnamic acid by PAL, the next crucial step is its hydroxylation at the 4-position of the phenyl ring to produce p-coumaric acid. This reaction is catalyzed by cinnamate-4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase. nih.govnih.gov C4H is a key enzyme in the phenylpropanoid pathway, and its activity is essential for the biosynthesis of most downstream products, including lignans. nih.govmdpi.com The introduction of the hydroxyl group at the C4 position is a prerequisite for the subsequent modifications that lead to the formation of monolignols, the direct precursors to the lignan backbone. nih.gov The coordinated action of PAL and C4H channels the metabolic flux from L-phenylalanine towards the diverse array of phenylpropanoid-derived compounds, including the secolignans found in Peperomia. biorxiv.org
| Enzyme | Substrate | Product | Function in Pathway |
| Cinnamate-4-Hydroxylase (C4H) | trans-Cinnamic acid | p-Coumaric acid | Hydroxylation of cinnamic acid, a key step for further modifications. |
Cytochrome P450 Enzyme Involvement in Oxidation/Hydroxylation
Cytochrome P450 (CYP) enzymes are a vast superfamily of heme-containing monooxygenases that catalyze a wide array of oxidative reactions in plant secondary metabolism. frontiersin.orgresearchgate.net Their involvement is critical in the biosynthesis of various lignan precursors and in the subsequent modification of the lignan skeleton. Although a specific CYP enzyme has not yet been definitively identified for the direct biosynthesis of this compound, their participation is highly probable based on their known roles in the formation of structurally related compounds.
The biosynthesis of lignans commences with the oxidative coupling of two monolignol units, typically coniferyl alcohol, which is itself synthesized via the phenylpropanoid pathway. This initial pathway involves several hydroxylation steps that are catalyzed by cytochrome P450 enzymes. Specifically, cinnamate (B1238496) 4-hydroxylase (C4H), a member of the CYP73A family, and p-coumarate 3-hydroxylase (C3H), belonging to the CYP98A family, are instrumental in producing the necessary precursors for monolignol synthesis. nih.gov
Following the formation of the basic lignan scaffold, further oxidative modifications are often required to generate the vast diversity of lignan structures observed in nature. In the context of this compound and other secolignans, a key proposed biosynthetic step is the oxidative cleavage of a lignan precursor. While the precise mechanism is yet to be confirmed, it is hypothesized that a lignan intermediate undergoes oxidation, potentially leading to the opening of a cyclic structure to form the characteristic open chain of a secolignan. Cytochrome P450 enzymes are well-known for catalyzing such complex oxidative reactions, including C-C bond cleavage in the biosynthesis of some plant secondary metabolites. nih.gov
Furthermore, many peperomins, including related compounds found in Peperomia, possess methylenedioxy bridges. The formation of these bridges from ortho-methoxyphenols is a well-established role for specific cytochrome P450 enzymes. For instance, in the biosynthesis of the lignan sesamin, a member of the CYP81Q subfamily is responsible for catalyzing the formation of two methylenedioxy bridges. nih.gov This highlights the functional diversity of CYPs in modifying lignan structures and suggests a potential role for similar enzymes in the biosynthesis of peperomins that may contain this functional group.
The table below summarizes the key cytochrome P450 families implicated in the broader lignan biosynthetic pathway, which provides the foundational precursors for this compound.
| Enzyme Family | Specific Enzyme (Example) | Substrate (Example) | Product (Example) | Role in Lignan Biosynthesis |
| CYP73A | Cinnamate 4-hydroxylase (C4H) | Cinnamic acid | p-Coumaric acid | Precursor formation |
| CYP98A | p-Coumarate 3-hydroxylase (C3H) | p-Coumaric acid | Caffeic acid | Precursor formation |
| CYP81Q | Piperitol/sesamin synthase | Pinoresinol | Piperitol/Sesamin | Methylenedioxy bridge formation |
While direct enzymatic evidence for this compound biosynthesis is pending, the established functions of cytochrome P450s in oxidation, hydroxylation, and oxidative cleavage within lignan metabolic pathways strongly support their involvement in the formation of this secolignan.
Comparative Biosynthetic Routes of Peperomins and Related Lignans
The biosynthetic pathway leading to peperomins represents a divergence from the routes that produce other major classes of lignans, such as furofurans, furans, dibenzylbutanes, and dibenzocyclooctadienes. The common origin for all these lignans is the oxidative dimerization of two coniferyl alcohol molecules to yield (+)-pinoresinol.
From pinoresinol, the pathways diverge:
Furofuran Lignans: Pinoresinol itself is the parent compound of this class.
Furan (B31954) and Dibenzylbutane Lignans: Pinoresinol can be sequentially reduced by the enzyme pinoresinol-lariciresinol reductase (PLR) to first form lariciresinol (B1674508) (a furan lignan) and then secoisolariciresinol (B192356) (a dibenzylbutane lignan).
Dibenzylbutyrolactone Lignans: Secoisolariciresinol can be further oxidized by secoisolariciresinol dehydrogenase (SDH) to yield matairesinol (B191791), a dibenzylbutyrolactone lignan.
Dibenzocyclooctadiene Lignans: These complex lignans, such as podophyllotoxin, are biosynthesized from matairesinol through a series of oxidative reactions, including methylenedioxy bridge formation catalyzed by cytochrome P450 enzymes. nih.gov
Secolignans (Peperomins): The formation of secolignans like this compound is thought to occur via the oxidative cleavage of a pre-existing lignan skeleton. A plausible precursor could be a dibenzylbutane or a related lignan structure. For instance, the biosynthesis of the rare secolignan juspurpudin is proposed to proceed through the transformation of a typical lignan derivative, taiwanin C, involving ring reduction, benzylic oxidation, and subsequent C-C bond cleavage. nih.gov This model suggests that the open-chain structure of peperomins is a result of a significant oxidative rearrangement of a cyclic lignan precursor, a reaction likely catalyzed by specific oxidative enzymes, potentially including cytochrome P450s.
The following table provides a comparative overview of the biosynthetic origins of different lignan classes, highlighting the position of peperomins as secolignans.
| Lignan Class | Key Precursor(s) | Key Biosynthetic Step(s) | Example Compound(s) |
| Furofuran | Coniferyl alcohol | Oxidative dimerization | Pinoresinol |
| Furan | Pinoresinol | Reduction | Lariciresinol |
| Dibenzylbutane | Lariciresinol | Reduction | Secoisolariciresinol |
| Dibenzylbutyrolactone | Secoisolariciresinol | Oxidation | Matairesinol |
| Dibenzocyclooctadiene | Matairesinol | Oxidative cyclization, Methylenedioxy bridge formation | Podophyllotoxin |
| Secolignans | Lignan precursor (e.g., dibenzylbutane type) | Oxidative cleavage of the lignan skeleton | This compound , Juspurpudin |
This comparative analysis underscores that while peperomins share a common ancestry with other lignans through the phenylpropanoid pathway and the initial formation of pinoresinol, their unique secolignan structure arises from a distinct and complex oxidative transformation that sets them apart from other major lignan classes.
Mechanistic Investigations of Peperomin B S Biological Activities Pre Clinical Studies
Antiproliferative and Apoptotic Mechanisms in Cellular Models
Initial studies have identified peperomin B as having antiproliferative effects. Research on secolignans isolated from Peperomia dindygulensis demonstrated that this compound exhibited moderate to strong growth inhibitory activity against the VA-13 malignant lung tumor cell line, with a reported IC50 value of 13.9 μM. acs.org The same study noted that it also inhibited the growth of the normal lung fibroblast cell line, WI-38, at comparable levels. acs.org Another study involving compounds isolated from Peperomia obtusifolia also evaluated this compound for its antiproliferative activity against PC-3 (prostate) and HT-29 (colon) human cancer cell lines, though it was not the most potent compound identified in that particular screening. mdpi.comresearchgate.netsemanticscholar.org
Despite these findings on its growth inhibitory capabilities, the specific molecular mechanisms driving these effects remain to be elucidated.
There is currently a lack of specific research detailing how this compound induces apoptosis in cancer cells.
No specific studies were found that investigate the effects of this compound on the mitochondrial apoptotic pathway. Consequently, there is no available data on its ability to modulate mitochondrial membrane potential or induce the release of cytochrome C.
Detailed analyses of how this compound affects the expression or ratio of key apoptotic regulatory proteins, such as the Bcl-2 family (e.g., Bcl-2/Bax ratio) or the activation of executioner caspases like caspase-3, are not present in the available literature. In contrast, extensive research on peperomin E has shown it upregulates the Bax/Bcl-2 ratio and activates caspase-3, suggesting its involvement in the intrinsic apoptotic pathway. nih.govresearchgate.netresearchgate.net However, these specific findings cannot be attributed to this compound without direct experimental evidence.
Information regarding the influence of this compound on cell cycle progression is also limited.
Scientific literature does not currently contain studies demonstrating that this compound induces cell cycle arrest at any specific phase (e.g., G1/S). While its antiproliferative activity suggests a potential impact on the cell cycle, this has not been experimentally confirmed or characterized. acs.org
There is no available data on the modulation of cell cycle-related proteins, such as Cyclin D1, following treatment with this compound. The role of cyclins and cyclin-dependent kinases is critical in cell cycle regulation, but the effect of this compound on these key proteins has not been investigated. khanacademy.org
Epigenetic Modulation
Pre-clinical research has identified this compound as a compound with the ability to modulate epigenetic processes, which are critical in the regulation of gene expression without altering the DNA sequence itself. These modifications play a significant role in various cellular functions and their dysregulation is often implicated in disease states.
This compound has been shown to directly interact with and inhibit the activity of DNA methyltransferase 1 (DNMT1). researchgate.net DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division. plos.org By binding to the catalytic active site of DNMT1, this compound blocks its enzymatic function. researchgate.netmdpi.com This inhibitory action is significant, as aberrant DNMT1 activity is linked to the silencing of tumor suppressor genes. plos.orgsunway.edu.my
Table 1: Effect of this compound on DNMT1 in Pre-clinical Models
| Cell Line/Model | Concentration/Treatment | Observed Effect on DNMT1 | Reference |
|---|---|---|---|
| Lung Cancer Cells (A549) | 0.5-2 µM for 48h | Binds to the active pocket of DNMT1 and reduces its levels. | researchgate.netresearchgate.net |
| Gastric Cancer Cells | Dose-dependent | Covalently binds to the catalytic domain and inhibits activity (IC50 value 3.61 μM); down-regulates mRNA and protein expression. | karger.com |
| Lung Cancer Cells | Not specified | Direct inhibition of activity and expression. | aaup.edu |
A significant consequence of this compound's inhibition of DNMT1 is the hypomethylation of promoter regions of specific genes, particularly tumor suppressor genes. sunway.edu.my Promoter hypermethylation is a common epigenetic mechanism that silences these crucial genes, contributing to tumor development. imrpress.com By reversing this hypermethylation, this compound can reactivate the expression of these silenced genes.
Pre-clinical studies in lung cancer cells have shown that treatment with this compound leads to the demethylation and subsequent re-expression of several key tumor suppressor genes, including Ras association domain family member 1A (RASSF1A), adenomatous polyposis coli (APC), runt-related transcription factor 3 (RUNX3), and p16INK4a. researchgate.netmdpi.comsunway.edu.myresearchgate.net The reactivation of these genes is a critical aspect of this compound's observed anti-cancer activity. For instance, the re-expression of RASSF1A is associated with the induction of apoptosis and inhibition of cell migration in cancer cells. mdpi.com
Table 2: Tumor Suppressor Genes Reactivated by this compound via Demethylation
| Gene | Cancer Model | Effect of this compound Treatment | Reference |
|---|---|---|---|
| RASSF1A | Lung Cancer Cells (A549) | Demethylation and re-expression with 2 µM treatment. | researchgate.netresearchgate.net |
| APC | Lung Cancer Cells (A549) | Demethylation and re-expression with 2 µM treatment. | researchgate.netresearchgate.net |
| RUNX3 | Lung Cancer Cells (A549) | Demethylation and re-expression with 2 µM treatment. | researchgate.netresearchgate.net |
| p16INK4 | Lung Cancer Cells (A549) | Demethylation and re-expression with 2 µM treatment. | researchgate.netresearchgate.net |
| E-cadherin | Gastric Cancer Cells | Induces promoter hypomethylation and enhances expression. | karger.comnih.gov |
| TIMP3 | Gastric Cancer Cells | Induces promoter hypomethylation and enhances expression. | karger.com |
Intracellular Signaling Pathway Modulation
This compound has been found to influence key intracellular signaling pathways that are often dysregulated in cancer, affecting cell proliferation, survival, and metabolism.
The Phosphoinositide 3-Kinase/Akt (PI3K/Akt) pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation. anygenes.com Its overactivation is a common feature in many cancers. d-nb.info Pre-clinical studies have suggested that the anti-cancer effects of this compound may involve the modulation of this pathway. karger.com Specifically, research has indicated that this compound can inhibit cell proliferation and induce apoptosis in gastric cancer cells through mechanisms that include the PI3K/Akt signaling pathway. karger.com
The AMP-activated Protein Kinase (AMPK) is a central regulator of cellular energy homeostasis. nih.gov Activation of AMPK generally shifts cellular metabolism from anabolic (building) processes to catabolic (breaking down) processes to generate ATP. dovepress.com This pathway can act as a metabolic checkpoint to inhibit cell growth when nutrients are scarce. nih.gov
Research has shown a link between this compound and the AMPK signaling pathway. karger.com In gastric cancer cells, this compound was found to mediate the downregulation of DNMT expression through the AMPKα-Sp1 signaling pathway. karger.com This suggests that this compound can influence epigenetic regulation through its effects on this key metabolic signaling pathway.
Anti-inflammatory Signaling Pathways
In addition to its effects on cancer-related pathways, this compound has demonstrated anti-inflammatory properties. nih.gov Chronic inflammation is a known contributor to the development and progression of various diseases.
Studies have shown that this compound can inhibit the NF-kappaB (NF-κB) signaling pathway, a central regulator of inflammatory responses. karger.com In the context of atherosclerosis, a disease with a significant inflammatory component, this compound was found to suppress the NLRP3 inflammasome signaling pathway in a high-fat diet-fed mouse model. nih.gov This suppression was associated with a reduction in the expression of inflammation-associated regulators and macrophage infiltration in atherosclerotic lesions. nih.gov The study also indicated that the anti-inflammatory effects of this compound were linked to the inhibition of reactive oxygen species (ROS) that activate the NLRP3-ASC pathway. nih.gov
Inhibition of Nuclear Factor-kappaB (NF-κB) Signaling Pathway
Nuclear factor-kappaB (NF-κB) is a crucial protein complex that controls DNA transcription and cellular responses to stimuli like stress and free radicals. wikipedia.org The NF-κB signaling pathway is a key regulator of immune and inflammatory responses. nih.govmdpi.com In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.orgnih.govfrontiersin.org When a cell receives certain signals, a kinase complex called IκB kinase (IKK) is activated. wikipedia.orgembopress.org IKK then phosphorylates the IκB protein, leading to its degradation and the release of NF-κB. wikipedia.orgnih.gov The freed NF-κB then moves into the nucleus to activate target genes. wikipedia.org
Some compounds can interfere with this process. For instance, the hepatitis B virus polymerase can suppress NF-κB signaling by inhibiting the activity of IKKs. plos.org Similarly, certain phytochemicals have been shown to inhibit the NF-κB pathway. mdpi.com
Blocking IκB Degradation
The degradation of IκB proteins is a critical step for the activation of the NF-κB signaling pathway. wikipedia.org This degradation allows NF-κB dimers to be released and move into the nucleus to regulate gene expression. dovepress.com The process is initiated by the IκB kinase (IKK) complex, which phosphorylates IκB proteins, marking them for destruction. dovepress.complos.org
Several compounds have been identified that can block this degradation. For example, a synthetic analog of curcumin, EF24, has been shown to inhibit the degradation of IκBα induced by tumor necrosis factor-alpha (TNF-α). nih.gov This inhibition prevents the release of NF-κB and its subsequent translocation to the nucleus. nih.gov Proteasome inhibitors like Bortezomib and Carfilzomib also work by preventing IκBα degradation, which in turn blocks NF-κB activation. frontiersin.org Furthermore, a mutant form of IκBα, known as IκBαM, which cannot be phosphorylated, acts as a potent inhibitor of NF-κB activation by preventing its own degradation. plos.org
Studies on secolignans isolated from Peperomia dindygulensis, which include this compound, have indicated their potential to modulate inflammatory responses, though the specific mechanism regarding IκB degradation was not fully elucidated in the available research. capes.gov.br
Inhibition of IκB Kinase Activation
The activation of the IκB kinase (IKK) complex is a pivotal event that initiates the canonical NF-κB signaling cascade. embopress.org This complex, composed of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO, phosphorylates IκB proteins, leading to their degradation and the subsequent activation of NF-κB. nih.govembopress.org
The activity of the IKK complex can be inhibited by various molecules. For instance, the hepatitis B virus polymerase has been found to suppress NF-κB signaling by disrupting the assembly and activity of the IKK complex. plos.org A synthetic monoketone analog of curcumin, EF24, has been shown to directly inhibit the kinase activity of IKKβ. nih.gov This direct inhibition prevents the phosphorylation of IκB and, consequently, the activation of NF-κB. nih.gov While some natural compounds are known to target the NF-κB pathway, a direct inhibitory effect on the catalytic activity of a purified IKK protein has not always been demonstrated. nih.gov
Modulation of NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex in the innate immune system that plays a critical role in the inflammatory response by activating caspase-1 and processing pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β) and pro-IL-18. imrpress.comscientificarchives.comresearchgate.net Its activation is a two-step process involving a priming signal, often from pathogen- or damage-associated molecular patterns (PAMPs or DAMPs) that upregulate NLRP3 expression via NF-κB, and an activation signal that triggers the assembly of the inflammasome complex. imrpress.comscientificarchives.com Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases. imrpress.comfrontiersin.org
The activation of the NLRP3 inflammasome can be triggered by various stimuli, including fungal antigens like β-glucan. frontiersin.orgnih.gov Studies have shown that β-glucan stimulation of B-lymphocytes leads to the secretion of IL-1β in a process regulated by the NLRP3 inflammasome. frontiersin.org The modulation of the NLRP3 inflammasome is a key area of research for therapeutic interventions in inflammatory conditions. imrpress.com
Antimicrobial Mechanisms of Action
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
This compound is a compound found in plants of the Peperomia genus, which have been investigated for their antimicrobial properties. jocpr.com Extracts from Peperomia pellucida have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. jocpr.comcurrentsci.comjocpr.com
Aqueous extracts of P. pellucida have shown inhibitory effects on Staphylococcus aureus (a Gram-positive bacterium) and several Gram-negative species including Escherichia coli, Proteus mirabilis, and Pseudomonas aeruginosa. jocpr.comajol.info Interestingly, the effectiveness of the extract can vary with concentration and the solvent used for extraction. jocpr.comajol.info For example, aqueous extracts were most effective against E. coli, while ethanolic extracts showed greater inhibition of P. aeruginosa and P. mirabilis. ajol.info
Other species, such as Peperomia obtusifolia, have also yielded compounds with significant antibacterial activity. nih.gov A compound isolated from this plant was particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. nih.gov The mechanism of action for this compound was shown to involve damage to the bacterial membrane. nih.gov Neolignans from Piper regnellii have also demonstrated potent activity against Gram-positive bacteria like S. aureus and Bacillus subtilis. scielo.br
The structural differences between Gram-positive and Gram-negative bacteria, particularly the presence of an outer membrane in Gram-negative bacteria, can influence the efficacy of antimicrobial compounds. mdpi.com Some biomolecules, like certain antimicrobial peptides and essential oils, have shown effectiveness against both types of bacteria by disrupting their membrane integrity. nih.gov
Table 1: Antibacterial Activity of Peperomia pellucida Extracts
| Bacterial Strain | Type | Extract | Zone of Inhibition (mm) |
|---|---|---|---|
| Escherichia coli | Gram-Negative | Aqueous | 17.4 - 21.2 ajol.info |
| Proteus mirabilis | Gram-Negative | Aqueous | 12.4 - 15 ajol.info |
| Pseudomonas aeruginosa | Gram-Negative | Aqueous | 10.2 - 12.24 ajol.info |
| Pseudomonas aeruginosa | Gram-Negative | Ethanolic | 13.4 - 19.6 ajol.info |
| Proteus mirabilis | Gram-Negative | Ethanolic | 10.2 - 18.2 ajol.info |
| Escherichia coli | Gram-Negative | Ethanolic | 0.0 - 12.2 ajol.info |
| Staphylococcus aureus | Gram-Positive | Aqueous | 17 jocpr.com |
Note: Data is compiled from multiple studies and methodologies may vary.
Antifungal Activity Against Fungal Pathogens
Extracts from various Peperomia species have demonstrated notable antifungal activity against a range of fungal pathogens. jocpr.comscielo.org.co Aqueous extracts of Peperomia pellucida have been shown to be effective against the fungal species Candida albicans. jocpr.comjocpr.com
The essential oil and ethanolic extract of Peperomia subspathulata have been evaluated against several phytopathogenic fungi, including Aspergillus sp., Botrytis sp., and Penicillium sp. uptc.edu.coresearchgate.net The essential oil, in particular, was found to be most effective against Botrytis sp. and Aspergillus sp. uptc.edu.co The antifungal properties of these extracts are often attributed to the presence of various bioactive compounds. scielo.org.co
The search for new antifungal agents from natural sources is driven by the need for environmentally safer alternatives to synthetic fungicides. ppjonline.org Plant extracts represent a rich source of diverse chemical compounds with the potential for development into new antifungal treatments. ppjonline.org For example, the antibiotic polymyxin (B74138) B has shown novel antifungal activity against various Fusarium species, which are known to cause infections in both plants and humans. nih.gov
Table 2: Antifungal Activity of Peperomia Extracts
| Fungal Pathogen | Peperomia Species | Extract/Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Candida albicans | P. pellucida | Aqueous Extract | Not specified jocpr.comjocpr.com |
| Botrytis sp. | P. subspathulata | Essential Oil | 500 µg/mL uptc.edu.co |
Note: Data is compiled from multiple studies and methodologies may vary.
Preclinical Animal Model Studies for Mechanistic Validation
Xenograft Models for Anticancer Efficacy (e.g., nude mice)
Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the efficacy of potential anticancer agents. uin-alauddin.ac.idnih.gov These models, particularly those using athymic nude or severe combined immunodeficient (SCID) mice, allow for the in vivo growth of human tumors, providing a platform to study tumor response to therapies. nih.govnih.gov
The primary advantage of xenograft models is their ability to assess the antitumor activity of a compound in a living organism, offering insights that in vitro studies cannot provide. uin-alauddin.ac.id Both cell line-derived xenografts (CDX), created from established cancer cell lines, and patient-derived xenografts (PDX), which use tumor tissue directly from a patient, are widely employed. uin-alauddin.ac.idamegroups.org While CDX models offer reproducibility and high tumor take rates, PDX models are often considered more representative of the heterogeneity and complexity of human tumors. uin-alauddin.ac.idamegroups.org
In the context of this compound, xenograft models would be instrumental in validating its anticancer efficacy. Studies would typically involve implanting human cancer cells into immunodeficient mice, allowing tumors to establish, and then administering the compound to observe its effects on tumor growth, size, and potentially metastasis. nih.gov The choice of cancer cell line and the site of implantation (subcutaneous or orthotopic) are critical variables that can influence the study's outcomes and relevance to human disease. nih.gov For example, orthotopic models, where tumors are grown in the corresponding organ, can better mimic the tumor microenvironment and metastatic processes. nih.govamegroups.org The antitumor effects of novel therapeutic candidates, such as the cancer-specific monoclonal antibody H2Mab-250, have been successfully demonstrated in breast cancer xenograft models. mdpi.com
Table 1: Xenograft Model Data for Anticancer Efficacy Studies
| Model Type | Host Mouse Strain | Tumor Origin | Key Research Question |
| Cell Line-Derived Xenograft (CDX) | Athymic Nude, SCID | Established Cancer Cell Lines | Initial efficacy screening, dose-response relationships. uin-alauddin.ac.idnih.gov |
| Patient-Derived Xenograft (PDX) | NOD/SCID, NSG | Primary Patient Tumors | Evaluation in a more clinically relevant, heterogeneous tumor model. amegroups.org |
| Orthotopic Xenograft | Various Immunodeficient Strains | Human Cancer Cells/Tissues | Study of tumor-microenvironment interactions and metastasis. nih.govamegroups.org |
Atherosclerosis Models (e.g., ApoE-/- mice)
To investigate the mechanistic role of compounds in atherosclerosis, researchers frequently utilize genetically modified mouse models that are prone to developing atherosclerotic plaques. immunologyresearchjournal.com Among the most common are apolipoprotein E-deficient (ApoE-/-) mice. immunologyresearchjournal.comnih.gov ApoE is a crucial protein in lipid metabolism, and its absence leads to severe hypercholesterolemia and the spontaneous development of atherosclerotic lesions that share similarities with human plaques, especially when the mice are fed a high-fat diet. immunologyresearchjournal.comnih.gov
Studies using ApoE-/- mice have been pivotal in understanding the inflammatory nature of atherosclerosis. immunologyresearchjournal.com These models have demonstrated that both the innate and adaptive immune systems, including macrophages and T cells, are key contributors to plaque formation. immunologyresearchjournal.com For instance, research has shown that ApoE-/- mice on a high-fat diet exhibit increased levels of inflammation-associated regulators in their arteries. nih.gov
In the context of evaluating this compound's potential anti-atherosclerotic effects, the ApoE-/- mouse model would be highly relevant. A typical study design would involve feeding these mice a high-fat diet to induce atherosclerosis and then treating a group of them with this compound. Researchers would then compare the extent of plaque formation in the aortas of the treated and untreated mice. thno.org For example, a study on formononetin (B1673546) in ApoE-/- mice showed a significant reduction in aortic lesions after treatment. thno.org Similarly, research on peperomin E, a related secolignan, demonstrated that it attenuated high-fat diet-induced atherosclerosis in ApoE-/- mice by reducing inflammation. nih.gov
Table 2: Key Findings from Atherosclerosis Studies in ApoE-/- Mice
| Treatment/Condition | Key Findings | Reference |
| High-Fat Diet (Control) | Increased serum cholesterol, triglyceride levels, and accelerated progression of atherosclerosis. nih.gov | nih.gov |
| Peperomin E Treatment | Attenuated HFD-induced atherosclerosis, reduced macrophage infiltration, and suppressed the NLRP3 inflammatory signaling pathway. nih.gov | nih.gov |
| Formononetin Treatment | Significantly attenuated atherosclerosis and enhanced plaque stability. thno.org | thno.org |
| AID Deficiency (ApoE-/- Aid-/-) | 80% reduction in lipid content on the aorta compared to ApoE-/- mice. frontiersin.org | frontiersin.org |
Considerations for Humanized Animal Models in Mechanistic Research
While traditional xenograft and genetically modified mouse models are invaluable, they have limitations, particularly in studying human-specific biological processes and immunotherapies. nih.govmdpi.com Humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, have emerged to bridge this gap. nih.govmdpi.com These models allow for the in vivo study of human immune system interactions with diseases and therapies. nih.govamegroups.org
There are several types of humanized mouse models, each with distinct advantages. frontiersin.org The Hu-PBMC model, created by transplanting human peripheral blood mononuclear cells, is useful for studying mature T-cell responses but is typically transient. frontiersin.orgcrownbio.com For long-term studies and the investigation of a broader range of immune cells, models engrafted with human CD34+ hematopoietic stem cells (HSCs) are preferred. crownbio.comtranscurebioservices.com These Hu-HSC models can develop a multi-lineage human immune system, including T cells, B cells, and myeloid cells. frontiersin.orgtranscurebioservices.com
For mechanistic research on a compound like this compound, humanized mice could offer deeper insights into its effects on the human immune system in the context of cancer or viral infections. For instance, a humanized PDX model, which combines a patient-derived tumor with a humanized immune system, could be used to evaluate immunomodulatory effects of the compound on tumor-infiltrating human immune cells. amegroups.org The development of more advanced humanized models, such as those expressing human cytokines, further enhances their utility for studying the development and function of specific human immune cell lineages. frontiersin.org
The choice of the specific humanized mouse model depends on the research question. crownbio.com For example, to study the interaction of this compound with the human immune system in the context of GWI pathology, a double-humanized mouse model with both a humanized immune system and gut microbiome could be considered. mdpi.com As these models become more sophisticated, they will play an increasingly important role in preclinical mechanistic research, providing a more translational platform for evaluating novel therapeutics. mdpi.comcrownbio.com
Structure Activity Relationship Sar Studies of Peperomin B and Derivatives
Identification of Key Pharmacophores and Active Moieties
The structure of Peperomin B, N-(3,4-methylenedioxycinnamoyl)-piperidine, is comprised of three principal moieties that constitute its core pharmacophore: the piperidine (B6355638) ring, the cinnamoyl group, and the amide linker.
The Cinnamoyl Moiety : The cinnamoyl group, characterized by a phenyl ring attached to an α,β-unsaturated carbonyl system, is a well-established pharmacophore present in numerous biologically active natural products. acs.orgmdpi.com The key features of this moiety in this compound are the conjugated olefin (double bond) and the 3,4-methylenedioxy substitution on the aromatic ring. This entire system offers several reactive sites that can interact with biological targets. mdpi.com
The Piperidine Ring : The piperidine ring is a common scaffold in medicinal chemistry, known for its ability to be incorporated into diverse molecular frameworks to create potential drugs. clinmedkaz.orgclinmedkaz.org Its conformation and substitution patterns are critical in orienting the molecule for optimal interaction with a target receptor or enzyme. In related compounds, replacing a piperidine ring with a piperazine (B1678402) ring, which introduces a second basic nitrogen atom, has been shown to impair biological activity, suggesting that the specific nature of the piperidine moiety is important for affinity. nih.govbutantan.gov.br
Impact of Structural Modifications on Biological Potency
Direct structural modifications of this compound are not extensively documented, but SAR studies on analogous N-cinnamoyl piperidine and piperazine amides synthesized as tyrosinase inhibitors offer valuable predictive insights into how such changes could affect biological potency. nih.govbutantan.gov.bracs.org
In one such study, a series of cinnamoyl piperidine and piperazine amides were synthesized and evaluated. butantan.gov.bracs.org Generally, the cinnamoyl derivatives were found to be slightly less potent as tyrosinase inhibitors than their corresponding benzoyl analogues, which have a shorter, more rigid linker between the phenyl and amide groups. nih.govacs.org This suggests that the length and flexibility of the linker are critical determinants of potency for this specific target.
A significant finding was the superior potency of piperidine derivatives over their piperazine counterparts. butantan.gov.br For instance, benzylpiperidine compounds were considerably more potent than the equivalent benzylpiperazine analogues, strongly indicating that the presence of the second basic nitrogen in the piperazine ring impairs affinity with the enzyme. nih.govbutantan.gov.br
Modifications to the substituents on both the cinnamoyl ring and the piperidine ring also have a pronounced effect. The addition of a benzyl (B1604629) group to the piperidine moiety was found to enhance potency, likely by providing extra hydrophobic (π-π) interactions within the binding site. nih.govbutantan.gov.br
| Base Scaffold | R1 Group (on Cinnamoyl Ring) | R2 Group (on Piperidine/Piperazine) | Target | Activity (pIC₅₀) | Reference |
| Cinnamoyl Piperidine | 4-OH, 3-OCH₃ | H | Tyrosinase | < 3.7 | butantan.gov.br |
| Benzoyl Piperidine | 4-OH, 3-OCH₃ | H | Tyrosinase | 4.34 | butantan.gov.br |
| Cinnamoyl Piperazine | 4-OH, 3-OCH₃ | Benzyl | Tyrosinase | 4.41 | butantan.gov.br |
| Benzoyl Piperazine | 4-OH, 3-OCH₃ | Benzyl | Tyrosinase | 4.99 | butantan.gov.br |
This table presents data from analogous compounds to illustrate SAR principles. pIC₅₀ is the negative log of the half-maximal inhibitory concentration; a higher value indicates greater potency.
Computational Approaches in SAR Analysis
In silico methods are powerful tools for elucidating SAR, predicting biological targets, and modeling molecular interactions, especially when experimental data is sparse.
Molecular docking predicts the preferred orientation and binding affinity of a molecule to a biological target. While specific docking studies for this compound are not prominent, research on its analogues provides a clear example of this method's utility. In the study of cinnamoyl amides as tyrosinase inhibitors, docking simulations were performed to rationalize observed SAR data. nih.govbutantan.gov.bracs.org
The simulations revealed that the longer linker in cinnamoyl amides caused them to adopt a different binding mode compared to their benzoyl counterparts. nih.govacs.org The cinnamoyl derivatives oriented their benzyl groups into a different hydrophobic pocket (termed A2), which prevented a favorable π–cation interaction with the residue Arg268 that was observed for the more potent benzoyl analogues. acs.org This computational insight provided a structural explanation for the generally lower potency of the cinnamoyl compounds against tyrosinase. nih.govacs.org
Furthermore, docking studies on other Peperomia compounds, such as Peperomin A, E, and F, against bacterial protein targets like penicillin-binding protein, have identified key interactions including hydrogen bonds and pi-pi stacking that are likely responsible for their antimicrobial activity. ekb.eg
In silico target fishing is a computational strategy used to identify the potential protein targets of a bioactive compound, which can help elucidate its mechanism of action or predict off-target effects. nih.gov This approach is particularly useful for natural products where the molecular target is unknown.
This methodology has been successfully applied to the broader class of cinnamoyl derivatives. mdpi.com In one study, a homology-based target fishing approach using the Similarity Ensemble Approach (SEA) web server was employed to identify potential targets for synthetic cinnamides in Candida albicans and Staphylococcus aureus. mdpi.com The analysis predicted a wide range of potential targets, including various enzymes and transport proteins. mdpi.com For other piperidine derivatives, web tools like SwissTargetPrediction have been used to identify likely protein classes that the compounds interact with, such as enzymes, receptors, and ion channels. clinmedkaz.orgclinmedkaz.org Although not applied directly to this compound in published studies, these examples demonstrate a viable computational path to generating hypotheses about its molecular mechanisms.
Computational models can predict the biological activity spectrum of a compound based on its chemical structure. The Prediction of Activity Spectra for Substances (PASS) online tool is one such program that has been used to analyze compounds isolated from Peperomia species. msptm.orgresearchgate.net PASS compares the structure of a query molecule to a large database of known bioactive compounds and predicts thousands of biological activities with a calculated probability. msptm.org
Studies on extracts from Peperomia blanda have used PASS to predict the pharmacotherapeutic potential of newly isolated peperomins and polyketides. msptm.orgresearchgate.net For example, for compounds isolated alongside peperomins, PASS predicted activities such as "NF-kappa B inhibitor" and "Cardiovascular analeptic" with significant probability, providing direction for future experimental validation. msptm.org This approach allows for a rapid, broad screening of potential biological effects before undertaking extensive laboratory testing.
| Compound Name | Predicted Biological Activity | Pa | Pi | Reference |
| Peperomin I | Cardiovascular analeptic | 0.717 | 0.050 | msptm.org |
| Peperomin I | Myc inhibitor | 0.557 | 0.021 | msptm.org |
| Surinone D | NF kappa B inhibitor | 0.510 | 0.024 | msptm.org |
| Dindygulerione F | NF kappa B inhibitor | 0.531 | 0.020 | msptm.org |
Pa: probability of being active; Pi: probability of being inactive. A prediction is considered significant when Pa > Pi.
Analytical Methodologies for Peperomin B in Biological Systems
Sample Preparation Techniques for Biological Matrices
The initial and one of the most critical stages in the bioanalysis of peperomin B is the preparation of the biological sample. This step aims to remove interfering endogenous substances such as proteins and phospholipids (B1166683) that can compromise the accuracy and sensitivity of subsequent analyses. The choice of technique depends on the nature of the biological matrix, the physicochemical properties of this compound, and the requirements of the analytical instrument.
Protein Precipitation (PPT)
Protein precipitation is a widely used technique for the rapid removal of proteins from biological samples like plasma or serum. mdpi.comresearchgate.net This method involves the addition of a water-miscible organic solvent or an acid to the sample, which reduces the solubility of the proteins, causing them to precipitate out of the solution. nih.gov
A common and effective protocol for small molecule analysis involves the use of acetonitrile (B52724). researchgate.net In a typical procedure, the biological sample is mixed with a precipitating agent, such as acetonitrile, often in a 1:3 or 1:4 sample-to-solvent ratio. researchgate.netresearchgate.net The mixture is then vortexed to ensure thorough mixing and complete protein denaturation. mdpi.com Subsequent centrifugation at high speed separates the solid protein pellet from the supernatant containing the analyte of interest, in this case, this compound. mdpi.com The clear supernatant can then be directly injected into the analytical system or subjected to further cleanup steps if necessary. chromatographyonline.com This method is favored for its simplicity, speed, and suitability for high-throughput screening. researchgate.net
Table 1: General Protocol for Protein Precipitation using Acetonitrile
| Step | Description |
|---|---|
| 1. Sample Aliquoting | An aliquot of the biological sample (e.g., 100 µL of plasma) is placed in a microcentrifuge tube. |
| 2. Addition of Precipitant | A specific volume of cold acetonitrile (e.g., 300-400 µL) is added to the sample. |
| 3. Vortexing | The mixture is vortexed vigorously for a short period (e.g., 1-2 minutes) to facilitate protein precipitation. |
| 4. Centrifugation | The sample is centrifuged at high speed (e.g., 10,000 x g) for a set time (e.g., 10 minutes) to pellet the precipitated proteins. |
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. mdpi.com For lignans (B1203133), including presumably this compound, LLE has been employed to isolate these compounds from biological fluids following enzymatic hydrolysis. nih.gov
In this procedure, an appropriate organic solvent is added to the aqueous biological sample. The choice of solvent is critical and depends on the polarity of this compound. The mixture is then thoroughly agitated to maximize the surface area between the two phases and facilitate the transfer of the analyte from the aqueous to the organic layer. After separation of the two phases, which can be aided by centrifugation, the organic layer containing this compound is collected. This solvent can then be evaporated and the residue reconstituted in a solvent compatible with the analytical method. LLE can provide very clean extracts but can be more labor-intensive and difficult to automate than protein precipitation. mdpi.com
Solid-Phase Extraction (SPE)
Solid-phase extraction is a chromatographic technique used for sample clean-up and concentration prior to analysis. chromatographyonline.com It involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte or the interfering components. For the analysis of lignans in biological fluids, SPE has been utilized as a purification step. chromatographyonline.com
The process typically involves four steps: conditioning the SPE cartridge with a solvent to activate the stationary phase, loading the sample onto the cartridge, washing the cartridge to remove unretained impurities, and finally, eluting the analyte of interest with a small volume of a different solvent. The choice of the solid phase and the solvents is tailored to the specific properties of this compound to achieve optimal separation from matrix components. SPE can offer higher selectivity and concentration factors compared to LLE and PPT.
Table 2: General Steps in Solid-Phase Extraction
| Step | Purpose |
|---|---|
| Conditioning | Wets the sorbent and creates an environment suitable for analyte retention. |
| Sample Loading | The sample is passed through the sorbent, and the analyte is retained. |
| Washing | Unwanted matrix components are washed away while the analyte remains on the sorbent. |
Supported Liquid Extraction (SLE)
Supported liquid extraction is a technique that combines the principles of LLE with the procedural ease of SPE. In SLE, the aqueous sample is loaded onto a column packed with an inert, high-surface-area material, such as diatomaceous earth. The aqueous sample spreads over the surface of this support, and a water-immiscible organic solvent is then passed through the column. The analyte partitions from the immobilized aqueous phase into the organic solvent, which is then collected.
This method avoids the formation of emulsions, which can be a significant issue in traditional LLE, leading to more consistent and higher recoveries. A study on the quantification of plasma enterolignans demonstrated that SLE provided high recoveries and precision, and was more robust than LLE. Given that this compound is a lignan (B3055560), SLE presents a promising and efficient method for its extraction from biological matrices.
Quantitative Analysis in Biological Samples
Following sample preparation, a sensitive and specific analytical method is required for the accurate quantification of this compound. Liquid chromatography coupled with tandem mass spectrometry is the gold standard for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pharmacokinetic Profiling
A rapid and sensitive ultra-fast performance liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method has been developed and validated for the simultaneous determination of this compound and other secolignans in rat plasma. This method is crucial for conducting pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of a compound.
The developed method demonstrated good linearity over the investigated concentration range. The lower limit of quantification (LLOQ) for this compound was determined to be 1.24 ng/mL, indicating high sensitivity. The method also showed acceptable precision and accuracy, with intra- and inter-day precision (RSD%) within 15% and accuracy (RE%) ranging from -11.7% to 10.3%. The detection was achieved using positive ion TurboIonSpray ionization in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for this compound. This validated LC-MS/MS method has been successfully applied to the pharmacokinetic study of this compound in rat plasma after oral administration of a plant extract containing the compound.
Table 3: LC-MS/MS Method Validation Parameters for this compound in Rat Plasma
| Parameter | Result |
|---|---|
| Lower Limit of Quantification (LLOQ) | 1.24 ng/mL |
| Linearity (Correlation Coefficient) | > 0.9972 |
| Intra-day Precision (RSD%) | Within 15% |
| Inter-day Precision (RSD%) | Within 15% |
| Accuracy (RE%) | -11.7% to 10.3% |
Data sourced from a study on the simultaneous determination of five bioactive secolignans in rat plasma.
While the analytical method for pharmacokinetic profiling of this compound has been established, detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC from published studies were not available in the sources reviewed for this article.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, DAD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of phytochemicals in plant extracts and biological samples. Coupled with Diode-Array Detection (DAD) or a standard Ultraviolet (UV) detector, HPLC offers robust and reproducible analysis.
Although detailed HPLC-DAD methods validated specifically for this compound quantification in biological fluids are scarce, the methodology is widely applied to analyze extracts from Peperomia species. These methods are designed to separate a wide range of secondary metabolites, including lignans like this compound. The separation is typically achieved on a C18 reversed-phase column using a gradient elution mobile phase, commonly consisting of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. frontiersin.orgnih.govmdpi.comnih.gov
The selection of detection wavelength is critical for sensitivity and selectivity. DAD allows for the monitoring of multiple wavelengths simultaneously and the acquisition of UV spectra for each peak, which aids in compound identification by comparing the spectra with that of a reference standard. For compounds with chromophores similar to those in peperomins, detection is often set between 210 and 340 nm. frontiersin.orgmdpi.com A comprehensive HPLC-DAD-ESI/MS method, for instance, can be developed for the simultaneous quantification of multiple phytoestrogens, demonstrating the platform's power for analyzing numerous compounds in a single run. mdpi.com
Table 1: Representative HPLC-DAD Conditions for Analysis of Compounds in Plant Extracts
| Parameter | Condition 1 | Condition 2 |
| Column | Reversed-phase Kinetex Evo C18 | Poroshell 120 C18 |
| Dimensions | 100 mm x 4.6 mm, 2.7 µm | 100 mm x 4.6 mm, 2.7 µm |
| Mobile Phase A | Acetonitrile with 1% Formic Acid | 0.2% Formic Acid in Water |
| Mobile Phase B | Water with 1% Formic Acid | Methanol |
| Elution | Gradient | Gradient |
| Flow Rate | 0.75 mL/min | Not Specified |
| Column Temp. | 30°C | Not Specified |
| Detection | DAD set at various wavelengths | DAD |
This table presents typical conditions used in the analysis of complex plant extracts and is illustrative of a starting point for developing a method for this compound. nih.govnih.gov
Other Advanced Analytical Techniques (e.g., GC-MS, Chemiluminescence Detection, Fluorescence-based Sensors, Electrochemical Methods, Ion-Selective Electrodes)
Beyond standard HPLC-UV/DAD, a suite of other advanced analytical techniques can be applied or adapted for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for identifying volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization may be required to increase volatility and thermal stability. GC-MS analysis of Peperomia blanda extracts has successfully identified various constituents, including peperomin A. nih.govresearchgate.net This indicates the potential of GC-MS for identifying this compound in plant material, and potentially in biological samples after efficient extraction and derivatization. nih.govresearchgate.net The mass spectrometer provides detailed structural information, enabling confident identification of the compound based on its mass spectrum and fragmentation pattern. cmbr-journal.commdpi.com
Chemiluminescence Detection: This method relies on the emission of light from a chemical reaction. While highly sensitive, its application is specific to compounds that can participate in or influence a chemiluminescent reaction. nih.gov Currently, there are no established chemiluminescence-based assays reported for the direct detection of this compound.
Fluorescence-based Sensors: These sensors utilize changes in fluorescence intensity or wavelength upon interaction with a target analyte. nih.gov They offer high sensitivity and potential for real-time monitoring. mdpi.com However, the development of a specific fluorescent sensor for this compound would require designing a probe that selectively binds to it, a task that has not been reported in the literature. researchgate.netnih.gov
Electrochemical Methods: Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) measure the current response of a substance to a changing potential. nih.gov These methods are rapid, cost-effective, and can be highly sensitive. mdpi.com While specific electrochemical methods for this compound are not documented, studies on structurally related compounds like piperine (B192125) have shown that they are electrochemically active, meaning they can be oxidized or reduced at an electrode. nih.govmdpi.com This suggests that developing a voltammetric method for this compound is feasible and could be used for its quantification in various samples. nih.govmdpi.comfrontiersin.org
Ion-Selective Electrodes (ISEs): ISEs are potentiometric sensors that measure the activity of a specific ion in a solution. researchgate.net This technique is primarily designed for the detection of inorganic ions (e.g., Pb²⁺, K⁺) or small, charged organic molecules. mdpi.commetrohm.comhannainst.comnih.gov As a neutral, relatively large organic molecule, this compound is not directly measurable by conventional ion-selective electrodes.
Table 2: Applicability of Advanced Analytical Techniques for this compound
| Technique | Applicability for this compound | Principle |
| GC-MS | Potentially applicable, likely requires derivatization. | Separates compounds based on volatility, identifies by mass. |
| Chemiluminescence | No reported methods; application is unlikely without a specific reaction. | Measures light emitted from a chemical reaction. |
| Fluorescence Sensors | No reported methods; requires a specific, custom-designed sensor. | Measures changes in fluorescence upon binding to the analyte. |
| Electrochemical Methods | Potentially applicable, based on data from similar compounds. | Measures the current response of the analyte to an applied voltage. |
| Ion-Selective Electrodes | Not applicable. | Measures the potential difference related to a specific ion's activity. |
Challenges and Considerations in this compound Bioanalysis
The bioanalysis of natural products like this compound from biological matrices presents several significant challenges that must be addressed to ensure the development of robust and reliable analytical methods. simbecorion.comresearchgate.net
Matrix Effects: Biological samples such as plasma and urine are incredibly complex, containing a vast array of endogenous substances (e.g., proteins, lipids, salts, metabolites). researchgate.net These components can interfere with the analysis, either by suppressing or enhancing the analyte signal in mass spectrometry (ion suppression/enhancement) or by co-eluting with the analyte in chromatography, leading to inaccurate quantification. simbecorion.com Extensive sample preparation and cleanup are essential to mitigate these matrix effects.
Analyte Stability: The stability of this compound in biological matrices during sample collection, processing, and storage is a critical consideration. dundee.ac.uk Degradation can occur due to enzymatic activity, pH changes, or exposure to light and temperature. nih.govmdpi.com Stability studies must be performed to determine the optimal storage conditions (e.g., temperature, duration) and to ensure that the measured concentration accurately reflects the concentration at the time of sampling. nih.govojp.gov
Extraction Efficiency and Recovery: Efficient extraction of the analyte from the biological matrix is paramount for sensitivity and accuracy. researchgate.netmdpi.com Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method must be optimized to maximize the recovery of this compound while minimizing the co-extraction of interfering substances. Low recovery can lead to poor sensitivity and underestimation of the true concentration. oxfordglobal.comnih.gov
Low Endogenous Concentrations: Following administration, the concentration of this compound and its metabolites in biological fluids may be very low (in the ng/mL or pg/mL range). This necessitates highly sensitive analytical instrumentation, such as tandem mass spectrometry (LC-MS/MS), to achieve the required limits of detection (LOD) and quantification (LOQ). bioanalysis-zone.combioanalysis-zone.com
Availability of Reference Standards: High-purity reference standards for this compound and its potential metabolites are required for method development, validation, and calibration. The synthesis or isolation of these standards can be a significant challenge in itself. Without them, accurate quantification is not possible.
Addressing these challenges through careful method development and rigorous validation is essential for obtaining meaningful and reliable data on the behavior of this compound in biological systems.
Future Research Directions and Translational Perspectives for Peperomin B
Unexplored Biological Activities and Mechanisms
While preliminary studies have established a foundational understanding of peperomin B's bioactivities, a vast landscape of its pharmacological potential remains uncharted. Current knowledge points towards antimicrobial, antioxidant, and anti-inflammatory properties, but the precise molecular mechanisms governing these effects require deeper investigation. ontosight.ai Future research should prioritize elucidating these mechanisms to validate and expand upon the initial findings.
Further exploration is warranted in several areas. The antiproliferative activity of this compound has been evaluated against certain cancer cell lines like PC-3 (prostate cancer) and HT-29 (colon cancer), but its efficacy across a broader spectrum of cancers is unknown. core.ac.ukufmg.brmdpi.com Investigations into its potential neuropharmacological, antidiabetic, and immunomodulatory effects, activities seen in crude extracts of plants containing it, could reveal new therapeutic applications. core.ac.uk For instance, many natural products are being investigated for their role in managing metabolic diseases and their anti-glycation properties, an avenue yet to be explored for this compound. nottingham.ac.uk A significant gap exists in understanding how this compound interacts with specific cellular targets and signaling pathways. Future studies should aim to identify its direct molecular binding partners to clarify its mechanism of action. ontosight.ai
Novel Analogues and Delivery Systems
The development of novel analogues and sophisticated delivery systems represents a critical step in translating this compound from a laboratory compound to a clinical candidate. The chemical structure of this compound, featuring a piperidine (B6355638) ring and an amide linkage, serves as a promising scaffold for medicinal chemists. ontosight.ai The creation of synthetic analogues through structural modifications could lead to derivatives with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles. mdpi.com This approach has been successfully applied to other natural products, like podophyllotoxin, where C-4 position modifications have yielded compounds with greater efficacy against drug resistance. researchgate.net
Furthermore, overcoming challenges related to the bioavailability and targeted delivery of this compound is essential. Advanced drug delivery systems, such as nanoparticles, liposomes, or micelles, could be engineered to encapsulate this compound. researchgate.net These systems can improve the compound's solubility, protect it from premature degradation, and facilitate its targeted delivery to specific tissues or cells, thereby maximizing therapeutic effects while minimizing potential systemic toxicity. mdpi.comscispace.com Research into supersaturating formulations could also be a viable strategy to enhance oral absorption. researchgate.net
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies
To achieve a comprehensive understanding of this compound's biological effects, the integration of "omics" technologies is indispensable. These high-throughput approaches—including proteomics (the study of proteins) and metabolomics (the study of metabolites)—provide a systemic, unbiased snapshot of the molecular changes within a cell or organism in response to a compound. humanspecificresearch.orgcardioschool.orgresearchgate.net
By applying proteomics, researchers can identify which proteins' expression levels or post-translational modifications are altered by this compound, offering direct insight into the cellular pathways it modulates. frontiersin.org Metabolomics can reveal changes in the metabolic profile of cells or tissues, connecting the compound's activity to specific biochemical functions and potential biomarkers of its effect. mdpi.com For example, integrating proteomic and metabolomic data was successfully used to understand stress responses in bell peppers by identifying key changes in flavonoid biosynthesis and carbon metabolism. mdpi.com A similar systems biology approach for this compound could uncover novel mechanisms and identify new therapeutic targets, moving beyond the current, limited understanding. cardioschool.orgnih.gov The ultimate goal is to integrate data from genomics, transcriptomics, proteomics, and metabolomics to create a complete picture of the compound's biological impact. researchgate.net
Advanced Preclinical Models for Comprehensive Evaluation
A thorough evaluation of this compound's therapeutic potential and safety necessitates the use of advanced preclinical models that more accurately mimic human physiology and disease. While initial cytotoxicity studies have been performed on various cancer cell lines, there is a need to expand testing to healthy human cell lines to better assess its safety profile. mdpi.comresearchgate.net
For in vivo studies, researchers should move towards more sophisticated animal models. Orthotopic xenograft models, where human tumor cells are implanted into the corresponding organ in an immunodeficient mouse (such as a NOD-SCID mouse), offer a more clinically relevant environment to test anticancer efficacy compared to standard subcutaneous models. karger.comresearcher.life The use of patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into a mouse, can provide even more predictive data on therapeutic response. crisprmedicinenews.com For investigating other potential activities like anti-inflammatory or metabolic effects, a range of disease-specific models are available, including models for rheumatoid arthritis, inflammatory bowel disease (IBD), diabetes, and non-alcoholic steatohepatitis (NASH). crisprmedicinenews.com Utilizing such advanced models will be crucial for generating robust preclinical data to support any future clinical trials. nih.gov
Addressing Research Gaps and Challenges in this compound Studies
Despite its promise, research on this compound is characterized by several gaps and challenges that must be addressed to advance its development. A primary challenge is that many studies have focused on the crude extracts of plants like Peperomia pellucida, making it difficult to attribute specific biological activities directly to this compound. researchgate.net Future research must prioritize studies on the isolated, purified compound.
A recurrent theme is the lack of in-depth mechanistic studies; while bioactivities are reported, the underlying molecular pathways are often not fully elucidated. ontosight.ainottingham.ac.uk There is a significant knowledge gap concerning the compound's pharmacokinetic and pharmacodynamic properties. Systematic analysis of these aspects is essential for any translational progression. Furthermore, the existing research has a strong bias towards investigating its anticancer properties, leaving other potential therapeutic areas largely unexplored. core.ac.ukresearchgate.net A systematic, multi-faceted research strategy is needed to overcome these limitations, fill the knowledge gaps, and systematically build a comprehensive profile of this compound as a potential therapeutic agent. sissa.it
Q & A
Q. What spectroscopic and computational methods are recommended for determining the stereochemistry of peperomin B?
To establish the absolute configuration of this compound’s γ-butyrolactone ring, researchers commonly combine experimental electronic circular dichroism (ECD) with time-dependent density functional theory (TDDFT) calculations. For example, comparing experimental ECD spectra (e.g., Cotton effects at 220 and 280 nm) to TDDFT-simulated spectra at the B3LYP/6-311G level allows assignment of the (2S,3S) configuration. Heteronuclear correlation experiments (HSQC, HMBC) further validate structural assignments by mapping proton-carbon connectivity .
Q. How can NMR spectroscopy be optimized for characterizing this compound derivatives?
Utilize - and -NMR to identify key structural motifs, such as aromatic methoxy groups (δ 3.79–3.87 ppm) and the γ-butyrolactone carbonyl (δ ~174 ppm). HMBC correlations between protons (e.g., H-2, H-4) and the lactone carbonyl (δ 179.9 ppm) confirm ring connectivity. For complex derivatives, DEPT and - COSY experiments resolve overlapping signals, particularly in densely substituted aromatic systems .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Cell-based assays (e.g., cytotoxicity via MTT assay) using cancer cell lines, coupled with enzymatic assays targeting specific pathways (e.g., DNMT inhibition for epigenetic studies), provide initial activity profiles. For antimicrobial studies, agar diffusion assays against pathogens like Streptococcus pneumoniae and E. coli (p < 0.05 significance) are recommended, with methanol extracts serving as positive controls .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data for this compound?
Validate docking results (e.g., Autodock Vina) with mutagenesis studies or competitive binding assays (e.g., bio-layer interferometry). For example, if docking suggests this compound binds to penicillin-binding proteins (e.g., 2C6W), perform saturation transfer difference (STD) NMR or surface plasmon resonance (SPR) to confirm binding affinity. Discrepancies may arise from solvent effects or protein flexibility not modeled in silico .
Q. What experimental designs are optimal for elucidating this compound’s mechanism in epigenetic regulation?
Combine genome-wide methylation profiling (e.g., Illumina MethylationEPIC arrays) with chromatin immunoprecipitation (ChIP) to assess DNMT inhibition and promoter hypomethylation of metastasis-suppressor genes (e.g., TIMP). Use siRNA knockdown of DNMT isoforms to isolate this compound’s target pathways. Cross-validate findings with decitabine (5-Aza-dC) as a positive control .
Q. How should batch-to-batch variability in this compound isolates be addressed for reproducible pharmacological studies?
Implement rigorous quality control (QC) protocols: HPLC purity (>95%), LC-MS for molecular weight verification, and quantitative -NMR to assess residual solvents. For sensitive assays (e.g., cell migration), request peptide content analysis and TFA removal (<1%) to minimize interference. Document solvent history and storage conditions to mitigate degradation .
Q. What strategies can reconcile conflicting data on this compound’s cytotoxicity across different cancer models?
Conduct dose-response studies across multiple cell lines (e.g., gastric vs. leukemia) with standardized culture conditions (e.g., FBS concentration, passage number). Use metabolomic profiling to identify cell-specific uptake or metabolism differences. Cross-reference with transcriptomic data to pinpoint resistance mechanisms (e.g., efflux pump overexpression) .
Methodological Guidance
Q. How to design a structure-activity relationship (SAR) study for this compound analogs?
Synthesize derivatives with systematic modifications (e.g., methoxy group removal, lactone ring opening) and evaluate bioactivity. Use multivariate statistical analysis (e.g., PCA) to correlate structural features (e.g., logP, polar surface area) with activity. Prioritize analogs showing >10-fold potency increases in primary assays for in vivo validation .
Q. What statistical frameworks are appropriate for analyzing this compound’s synergistic effects with other therapeutics?
Apply combination index (CI) methods (e.g., Chou-Talalay) using CompuSyn software. For transcriptomic or proteomic data, use pathway enrichment analysis (e.g., GSEA) to identify synergistic networks. Report 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Benjamini-Hochberg) .
Q. How to ensure ethical and reproducible reporting of this compound research involving human-derived samples?
Adhere to GDPR and institutional review board (IRB) guidelines for de-identifying data. Use pseudonymization and controlled access repositories (e.g., EGA) for genomic data. Include detailed QC metrics in supplementary materials (e.g., HPLC chromatograms, NMR spectra) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
